

physicochemical properties of 3-(Trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Trifluoromethyl)benzonitrile

Cat. No.: B147653

[Get Quote](#)

Executive Summary: The Molecular Profile and Significance

3-(Trifluoromethyl)benzonitrile (CAS No: 368-77-4) is a pivotal fluorinated building block in modern organic synthesis.^{[1][2][3]} Its utility stems from the unique electronic properties conferred by two powerful electron-withdrawing groups—the nitrile (-CN) and the trifluoromethyl (-CF₃)—on an aromatic scaffold. This substitution pattern significantly modulates the molecule's reactivity, lipophilicity, and metabolic stability, making it an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.^[2] Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a prerequisite for successful reaction design, process optimization, purification, and formulation. This guide elucidates these core properties through validated data and details the robust experimental protocols required for their verification.

Core Physicochemical Data

The intrinsic properties of **3-(Trifluoromethyl)benzonitrile** dictate its behavior in both chemical and biological systems. The data presented below have been consolidated from authoritative chemical data sources.

Table 1: Summary of Key Physicochemical Properties

Property	Value
IUPAC Name	3-(trifluoromethyl)benzonitrile[4]
Synonyms	α,α,α-Trifluoro-m-tolunitrile, 3-Cyanobenzotrifluoride[5]
CAS Number	368-77-4[1][2][3]
Molecular Formula	C ₈ H ₄ F ₃ N[1][2][5]
Molecular Weight	171.12 g/mol [1][2][5]
Appearance	Colorless to light yellow liquid[3][6]
Melting Point	16-20 °C[1]
Boiling Point	189 °C (at 760 mmHg)[1][2]
Density	1.281 g/mL at 25 °C[1][6]
Refractive Index (n ²⁰ /D)	1.4575[1][6]
Solubility	Insoluble in water; soluble in common organic solvents like DMSO, ethanol, chloroform.

Spectroscopic and Analytical Profile

Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of **3-(Trifluoromethyl)benzonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides an unambiguous fingerprint of the molecule's hydrogen, carbon, and fluorine environments.

- ¹H NMR: The spectrum is characterized by complex multiplets in the aromatic region (typically δ 7.5-8.0 ppm) arising from the four protons on the substituted benzene ring.
- ¹³C NMR: Key diagnostic signals include the nitrile carbon (C≡N) at approximately δ 118 ppm, the aromatic carbons, and a distinctive quartet for the trifluoromethyl carbon (¹J_{CF} ≈ 272 Hz) due to coupling with the three fluorine atoms.

- ^{19}F NMR: This analysis reveals a sharp singlet around δ -63 ppm, which is highly characteristic of the Ar-CF₃ moiety.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the primary functional groups.

- C≡N Stretch: A strong, sharp absorption band is observed at approximately 2235 cm⁻¹, confirming the presence of the nitrile group.[7]
- C-F Stretches: A series of very strong, broad absorption bands appear in the 1100-1400 cm⁻¹ region, which is characteristic of the trifluoromethyl group.
- Aromatic C=C and C-H Stretches: Aromatic ring C=C stretching vibrations are visible around 1600 cm⁻¹, while aromatic C-H stretches appear above 3000 cm⁻¹.

Mass Spectrometry (MS)

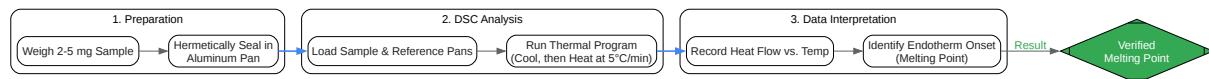
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis.

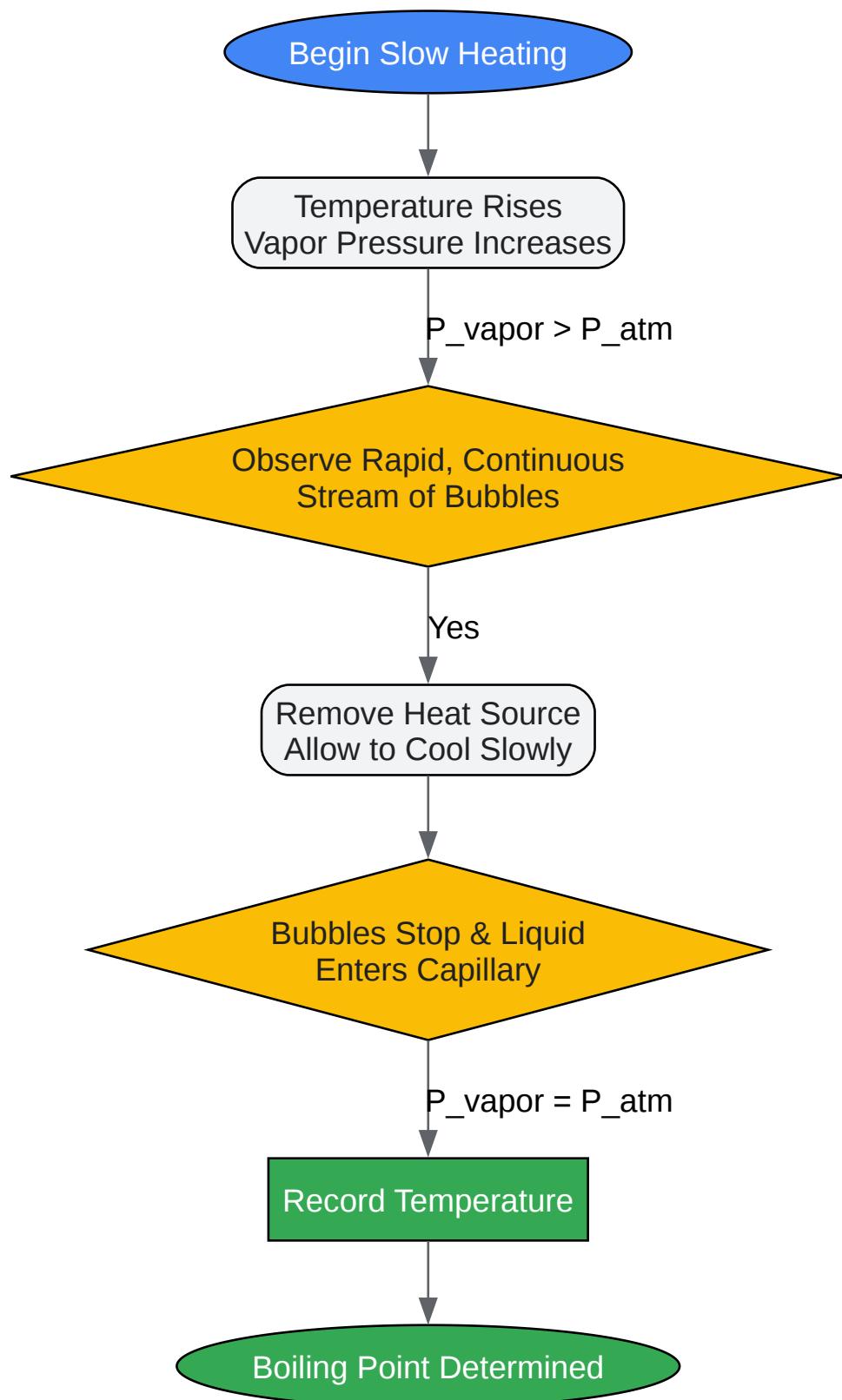
- Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a prominent molecular ion peak at an m/z of 171, corresponding to the molecular weight of the compound.[5]
- Fragmentation: Common fragments may include the loss of HCN (m/z 144) or the CF₃ group (m/z 102).

Experimental Verification Protocols

The following protocols describe robust methodologies for the in-house verification of the key physicochemical properties.

Protocol for Melting Point Determination via Differential Scanning Calorimetry (DSC)


Expertise & Causality: DSC is the preferred method over traditional capillary techniques for its superior accuracy, reproducibility, and the small sample quantity required.[8] It measures the


heat flow required to change the sample's temperature, providing a precise thermodynamic value for the solid-to-liquid phase transition. A sharp melting peak is a strong indicator of high purity.[9]

Methodology:

- Sample Preparation: Hermetically seal 2-5 mg of **3-(Trifluoromethyl)benzonitrile** in an aluminum DSC pan. Prepare an identical empty pan to serve as a reference.
- Instrument Setup: Place the sample and reference pans into the DSC cell. Ensure the atmosphere is inert (e.g., nitrogen at a flow rate of 50 mL/min) to prevent oxidative degradation.
- Thermal Program:
 - Equilibrate the system at 0 °C.
 - Cool the sample to -40 °C at a rate of 10 °C/min to ensure complete crystallization.
 - Hold isothermally for 2 minutes.
 - Heat the sample from -40 °C to 40 °C at a controlled ramp rate of 5 °C/min. A slower ramp rate through the melting transition ensures thermal equilibrium and yields a more accurate onset temperature.
- Data Analysis: The melting point is determined as the onset temperature of the endothermic event (the melting peak) on the resulting thermogram.

Diagram: DSC Workflow for Melting Point Verification

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-(Trifluoromethyl)benzonitrile CAS#: 368-77-4 [m.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chembk.com [chembk.com]
- 4. 3-(Trifluoromethyl)benzonitrile, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 3-(Trifluoromethyl)benzonitrile | C8H4F3N | CID 67783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(Trifluoromethyl)benzonitrile Five Chongqing Chemdad Co. , Ltd [chemdad.com]
- 7. researchgate.net [researchgate.net]
- 8. westlab.com [westlab.com]
- 9. SSERC | Melting point determination [sserc.org.uk]
- To cite this document: BenchChem. [physicochemical properties of 3-(Trifluoromethyl)benzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147653#physicochemical-properties-of-3-trifluoromethyl-benzonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com